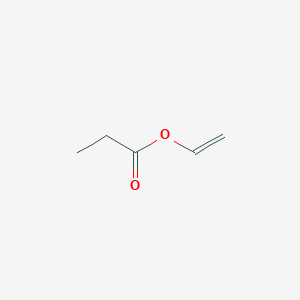

Vinyl propionate

Descripción general

Descripción

La 17alfa-hidroxi-pregnenolona es un esteroide pregnano (C21) obtenido por la hidroxilación de la pregnenolona en la posición C17alfa. Este paso es realizado por la enzima mitocondrial citocromo P450 17alfa-hidroxilasa (CYP17A1) presente en las glándulas suprarrenales y las gónadas . Sirve como una prohormona en la formación de dehidroepiandrosterona (DHEA), que es un precursor de los esteroides sexuales . Los niveles máximos de 17alfa-hidroxi-pregnenolona se alcanzan en humanos al final de la pubertad y disminuyen posteriormente .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 17alfa-hidroxi-pregnenolona se sintetiza a partir de la pregnenolona mediante la acción de la enzima 17alfa-hidroxilasa (CYP17A1) . Esta enzima cataliza la hidroxilación en la posición C17alfa, convirtiendo la pregnenolona en 17alfa-hidroxi-pregnenolona .

Métodos de producción industrial: La producción industrial de 17alfa-hidroxi-pregnenolona normalmente implica procesos biotecnológicos utilizando sistemas microbianos o enzimáticos para lograr la hidroxilación de la pregnenolona . Estos métodos se prefieren debido a su eficiencia y especificidad.

Análisis De Reacciones Químicas

Tipos de reacciones: La 17alfa-hidroxi-pregnenolona experimenta diversas reacciones químicas, incluyendo:

Oxidación: Conversión a 17alfa-hidroxiprogesterona.

Reducción: Formación de derivados de pregnenolona.

Sustitución: Formación de varios esteroides hidroxilados.

Reactivos y condiciones comunes:

Oxidación: Normalmente involucra agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Utiliza agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: A menudo implica reactivos nucleofílicos en condiciones básicas.

Productos principales:

17alfa-hidroxiprogesterona: Formada a través de la oxidación.

Derivados de pregnenolona: Formados a través de reacciones de reducción y sustitución.

4. Aplicaciones en investigación científica

La 17alfa-hidroxi-pregnenolona tiene diversas aplicaciones en la investigación científica:

Química: Utilizada como precursor en la síntesis de varios esteroides y fármacos esteroideos.

Biología: Estudiada por su papel en la esteroidogénesis y sus efectos en los procesos celulares.

Medicina: Utilizada en el diagnóstico de la hiperplasia suprarrenal congénita y otros trastornos endocrinos.

Industria: Empleada en la producción de hormonas esteroides y compuestos relacionados.

Aplicaciones Científicas De Investigación

17alpha-Hydroxypregnenolone has diverse applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various steroids and steroidal drugs.

Biology: Studied for its role in steroidogenesis and its effects on cellular processes.

Medicine: Utilized in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.

Industry: Employed in the production of steroid hormones and related compounds.

Mecanismo De Acción

La 17alfa-hidroxi-pregnenolona ejerce sus efectos a través de su conversión a otros esteroides biológicamente activos. Actúa como precursor de DHEA y 17alfa-hidroxiprogesterona, que se convierten posteriormente en esteroides sexuales y glucocorticoides, respectivamente . La enzima 17,20-liasa media la conversión a DHEA, mientras que la 3alfa-hidroxi-esteroide deshidrogenasa la convierte a 17alfa-hidroxiprogesterona . Estas vías son cruciales para mantener el equilibrio hormonal y regular varios procesos fisiológicos .

Compuestos similares:

Pregnenolona: El precursor de la 17alfa-hidroxi-pregnenolona.

17alfa-hidroxiprogesterona: Un producto de la oxidación de la 17alfa-hidroxi-pregnenolona.

Dehidroepiandrosterona (DHEA): Formada a partir de 17alfa-hidroxi-pregnenolona mediante la actividad de la 17,20-liasa.

Singularidad: La 17alfa-hidroxi-pregnenolona es singular debido a su doble función como precursor tanto de DHEA como de 17alfa-hidroxiprogesterona, lo que la convierte en un intermedio crítico en la biosíntesis de esteroides sexuales y glucocorticoides . Sus niveles y actividad están estrechamente regulados, reflejando su importancia en la función endocrina .

Comparación Con Compuestos Similares

Pregnenolone: The precursor to 17alpha-Hydroxypregnenolone.

17alpha-Hydroxyprogesterone: A product of 17alpha-Hydroxypregnenolone oxidation.

Dehydroepiandrosterone (DHEA): Formed from 17alpha-Hydroxypregnenolone through 17,20-lyase activity.

Uniqueness: 17alpha-Hydroxypregnenolone is unique due to its dual role as a precursor for both DHEA and 17alpha-hydroxyprogesterone, making it a critical intermediate in the biosynthesis of sex steroids and glucocorticoids . Its levels and activity are tightly regulated, reflecting its importance in endocrine function .

Propiedades

IUPAC Name |

ethenyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXSTHGICQLQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25035-84-1 | |

| Record name | Poly(vinyl propionate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9051537 | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-38-4, 25035-84-1 | |

| Record name | Vinyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl propanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, ethenyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VINYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL PROPANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)

![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)

![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)

![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)